molecular formula C16H21ClFN3O2 B5348658 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide

Cat. No. B5348658
M. Wt: 341.81 g/mol
InChI Key: IIODOXOMUNEADT-UHFFFAOYSA-N
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Description

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. This compound is commonly referred to as CFTR corrector, as it has been found to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In

Mechanism of Action

The mechanism of action of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide involves the correction of the folding and trafficking of the this compound protein. In cystic fibrosis, the this compound protein is misfolded and does not reach the cell surface where it is needed for proper function. This compound correctors, such as this compound, bind to the misfolded protein and help it to fold correctly and reach the cell surface. This allows the this compound protein to function properly and improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
This compound has been shown to improve the function of the this compound protein in cell culture and animal models of cystic fibrosis. This compound has been found to increase the amount of this compound protein on the cell surface and increase the chloride transport activity of the protein. In addition, this compound has been shown to improve the symptoms of cystic fibrosis in animal models, including improved lung function and decreased mucus production.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide in lab experiments is its ability to correct the function of the this compound protein. This compound has been extensively studied and has been found to be effective in cell culture and animal models of cystic fibrosis. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide. One direction is the development of more potent and selective this compound correctors. Another direction is the investigation of the combination of this compound correctors with other therapeutic agents for cystic fibrosis. Additionally, the safety and efficacy of this compound correctors, including this compound, in humans need to be further studied. Finally, the potential use of this compound correctors in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis, should be explored.

Synthesis Methods

The synthesis of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide involves several steps. The starting materials are 2-chloro-6-fluorobenzylamine and propionyl chloride. The reaction between these two compounds produces N-propyl-2-chloro-6-fluorobenzylacetamide. The next step involves the reaction of N-propyl-2-chloro-6-fluorobenzylacetamide with piperazine to produce this compound. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has been extensively studied for its potential as a therapeutic agent for cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the this compound protein, leading to the production of thick, sticky mucus in the lungs, pancreas, and other organs. This mucus can cause severe respiratory and digestive problems, and there is currently no cure for cystic fibrosis. This compound correctors, such as this compound, have the potential to correct the function of the this compound protein and improve the symptoms of cystic fibrosis.

properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O2/c1-2-6-19-15(22)9-14-16(23)20-7-8-21(14)10-11-12(17)4-3-5-13(11)18/h3-5,14H,2,6-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIODOXOMUNEADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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